molecular formula C15H17N3O2 B12767738 1,3-Diacetyl-3-ethylamino-4-phenylpyrazole CAS No. 92548-10-2

1,3-Diacetyl-3-ethylamino-4-phenylpyrazole

Cat. No.: B12767738
CAS No.: 92548-10-2
M. Wt: 271.31 g/mol
InChI Key: ZCHVVNQEAZILEJ-UHFFFAOYSA-N
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Description

1,3-Diacetyl-3-ethylamino-4-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetyl-3-ethylamino-4-phenylpyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield pyrazole derivatives. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyl-3-ethylamino-4-phenylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the pyrazole ring .

Scientific Research Applications

1,3-Diacetyl-3-ethylamino-4-phenylpyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Diacetyl-3-ethylamino-4-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diacetyl-3-ethylamino-4-phenylpyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

92548-10-2

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(1-acetyl-4-phenylpyrazol-3-yl)-N-ethylacetamide

InChI

InChI=1S/C15H17N3O2/c1-4-17(11(2)19)15-14(10-18(16-15)12(3)20)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3

InChI Key

ZCHVVNQEAZILEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN(C=C1C2=CC=CC=C2)C(=O)C)C(=O)C

Origin of Product

United States

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